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molecular formula C10H9N3O2 B8289701 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole

1-Methyl-4-(2-nitrophenyl)-1H-pyrazole

Cat. No. B8289701
M. Wt: 203.20 g/mol
InChI Key: UBVMFVGESTXROG-UHFFFAOYSA-N
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Patent
US04606755

Procedure details

By the procedure of Example 3, 25 g of 1-methyl-4-(2-nitrophenyl)-1H-pyrazole prepared in Example 17 was reacted with 81.2 g of stannous chloride dihydrate in 200 ml concentrated HCl at reflux for 1 hour to yield, after similar work up, 18 g of the title compound as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
81.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-])=O)[CH:4]=[N:3]1>Cl>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH2:13])[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CN1N=CC(=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
stannous chloride dihydrate
Quantity
81.2 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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